Cas no 1805968-72-2 (Ethyl 3,4-dibromo-5-(difluoromethyl)pyridine-2-carboxylate)
Ethyl 3,4-dibromo-5-(difluoromethyl)pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3,4-dibromo-5-(difluoromethyl)pyridine-2-carboxylate
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- Inchi: 1S/C9H7Br2F2NO2/c1-2-16-9(15)7-6(11)5(10)4(3-14-7)8(12)13/h3,8H,2H2,1H3
- InChI Key: DJPAJEBODWINPH-UHFFFAOYSA-N
- SMILES: BrC1=C(C(C(=O)OCC)=NC=C1C(F)F)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 256
- XLogP3: 3.4
- Topological Polar Surface Area: 39.2
Ethyl 3,4-dibromo-5-(difluoromethyl)pyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029074405-250mg |
Ethyl 3,4-dibromo-5-(difluoromethyl)pyridine-2-carboxylate |
1805968-72-2 | 97% | 250mg |
$489.60 | 2022-04-01 | |
| Alichem | A029074405-500mg |
Ethyl 3,4-dibromo-5-(difluoromethyl)pyridine-2-carboxylate |
1805968-72-2 | 97% | 500mg |
$863.90 | 2022-04-01 | |
| Alichem | A029074405-1g |
Ethyl 3,4-dibromo-5-(difluoromethyl)pyridine-2-carboxylate |
1805968-72-2 | 97% | 1g |
$1,564.50 | 2022-04-01 |
Ethyl 3,4-dibromo-5-(difluoromethyl)pyridine-2-carboxylate Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Ethyl 3,4-dibromo-5-(difluoromethyl)pyridine-2-carboxylate
Ethyl 3,4-dibromo-5-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1805968-72-2): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3,4-dibromo-5-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1805968-72-2) is a highly valuable intermediate in the realm of pharmaceutical synthesis, particularly in the development of novel bioactive compounds. This compound, characterized by its unique structural features, has garnered significant attention due to its potential applications in medicinal chemistry and drug discovery.
The molecular structure of Ethyl 3,4-dibromo-5-(difluoromethyl)pyridine-2-carboxylate comprises a pyridine core substituted with bromine atoms at the 3 and 4 positions, a difluoromethyl group at the 5 position, and a carboxylate ester at the 2 position. This specific arrangement of functional groups makes it an exceptionally versatile building block for synthesizing complex molecules with diverse pharmacological properties.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The brominated and fluorinated substituents in Ethyl 3,4-dibromo-5-(difluoromethyl)pyridine-2-carboxylate contribute to its ability to interact with biological targets in multiple ways, enhancing its utility as a pharmacophore. For instance, the presence of bromine atoms can facilitate further functionalization through cross-coupling reactions, while the difluoromethyl group is known to improve metabolic stability and binding affinity.
One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in cancer and inflammatory diseases. Researchers have leveraged the structural flexibility of Ethyl 3,4-dibromo-5-(difluoromethyl)pyridine-2-carboxylate to develop novel inhibitors that target specific kinase domains. For example, studies have demonstrated its utility in creating inhibitors that selectively inhibit tyrosine kinases, which are overactive in many forms of cancer.
The carboxylate ester moiety in Ethyl 3,4-dibromo-5-(difluoromethyl)pyridine-2-carboxylate also provides a handle for further derivatization, allowing chemists to introduce additional functional groups or linkages as needed. This adaptability has made it a preferred choice for medicinal chemists working on hit-to-drug development programs. By modifying the ester group or employing it as a precursor for other functionalities, researchers can fine-tune the properties of their lead compounds to optimize potency and selectivity.
Recent advances in synthetic methodologies have further enhanced the appeal of Ethyl 3,4-dibromo-5-(difluoromethyl)pyridine-2-carboxylate. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled more efficient and scalable synthesis of derivatives bearing complex substituents. These methods have been instrumental in producing libraries of compounds for high-throughput screening (HTS), accelerating the discovery process.
The pharmaceutical industry has also recognized the importance of fluorinated compounds due to their favorable pharmacokinetic profiles. The incorporation of fluorine atoms into drug candidates often leads to improved bioavailability, reduced metabolism by cytochrome P450 enzymes, and enhanced binding affinity. The presence of a difluoromethyl group in Ethyl 3,4-dibromo-5-(difluoromethyl)pyridine-2-carboxylate aligns with this trend, making it an attractive scaffold for developing next-generation therapeutics.
In conclusion, Ethyl 3,4-dibromo-5-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1805968-72-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural attributes and versatility make it an indispensable tool for researchers striving to develop innovative treatments for various diseases. As synthetic chemistry continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of drug discovery and development.
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